molecular formula C11H11ClO4 B13560501 Methyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate

Methyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate

Cat. No.: B13560501
M. Wt: 242.65 g/mol
InChI Key: JZDNTPKODUFLOX-UHFFFAOYSA-N
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Description

Methyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxy group, a chloro group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate typically involves the esterification of 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoic acid.

    Reduction: 3-(2-chloro-4-methoxyphenyl)-3-hydroxypropanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The chloro and methoxy groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-chloro-4-nitrophenyl)-3-oxopropanoate
  • Methyl 3-(2-chloro-4-hydroxyphenyl)-3-oxopropanoate
  • Methyl 3-(2-chloro-4-aminophenyl)-3-oxopropanoate

Uniqueness

Methyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and physical properties. This makes it distinct from other similar compounds that may have different substituents such as nitro, hydroxy, or amino groups.

Properties

Molecular Formula

C11H11ClO4

Molecular Weight

242.65 g/mol

IUPAC Name

methyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate

InChI

InChI=1S/C11H11ClO4/c1-15-7-3-4-8(9(12)5-7)10(13)6-11(14)16-2/h3-5H,6H2,1-2H3

InChI Key

JZDNTPKODUFLOX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CC(=O)OC)Cl

Origin of Product

United States

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